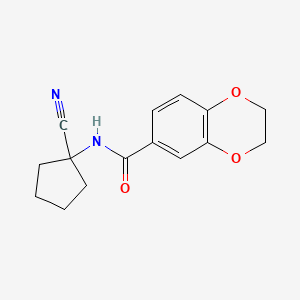

![molecular formula C16H15N3O2S B2487008 2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide CAS No. 483310-45-8](/img/structure/B2487008.png)

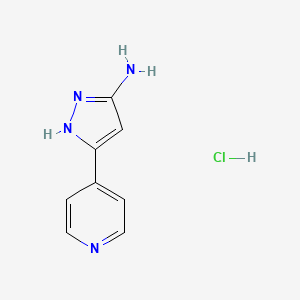

2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as FIMA, and it has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Glutaminase Inhibition

Research focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural motif similar to 2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide, has identified these compounds as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models. The structure-activity relationship (SAR) studies highlighted the potential for these analogs to enhance drug-like properties, including solubility, without compromising potency (Shukla et al., 2012).

Antiamoebic Activity

Furan-thiazolidinone hybrids, including compounds structurally related to this compound, have exhibited remarkable antiamoebic activity. Molecular docking studies on Entamoeba histolytica enzymes suggest these compounds could serve as promising molecules for the development of novel antiamoebic agents. This research points to the potential of these hybrids in treating amoebic infections by targeting specific enzymatic pathways (Ansari et al., 2016).

Anticancer Activity

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has led to the identification of compounds with potent and selective cytotoxic effects against leukemia cell lines. This research demonstrates the potential of furan-2-ylmethyl compounds in cancer therapy, highlighting their ability to selectively inhibit the growth of cancerous cells without affecting healthy cells (Horishny et al., 2021).

Antiprotozoal Activity

Studies on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have revealed strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings underscore the therapeutic potential of furan-2-ylmethyl compounds in treating infections caused by these protozoa, with activities surpassing traditional treatments like metronidazole (Pérez‐Villanueva et al., 2013).

Vasodilator Action

Research into the vasodilator actions of furoxans, compounds related in function to this compound, has indicated that these agents increase coronary flow through the generation of nitric oxide (NO) following chemical reactions with thiols. This mode of action suggests the potential use of furan-2-ylmethyl compounds in treatments aimed at improving vascular health and managing cardiovascular diseases (Feelisch et al., 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-15(20)11-22-16-18-9-14(12-5-2-1-3-6-12)19(16)10-13-7-4-8-21-13/h1-9H,10-11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRZWTUCBHJYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)

![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)

![2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2486934.png)

![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)